PZ-2891

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

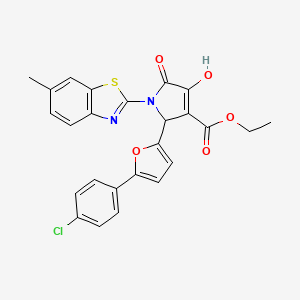

PZ2891は、選択的、経口活性、および脳透過性の特性で知られている化学化合物です。 パントテン酸キナーゼのモジュレーターとして作用し、補酵素Aの生合成に関与する酵素であり、さまざまな代謝経路に不可欠です .

作用機序

PZ2891は、パントテン酸キナーゼの活性を調節することによってその効果を発揮します。高濃度では、酵素の活性部位に直接結合し、直交阻害剤として作用します。低濃度では、異なる部位に結合して酵素の活性を高め、アロステリック活性剤として機能します。 この二重のメカニズムにより、PZ2891は補酵素Aレベルを効果的に調節できます .

類似の化合物との比較

類似の化合物

パントテン酸キナーゼ阻害剤: これらの化合物は、類似の作用機序を共有していますが、選択性と効力において異なる場合があります。

補酵素Aアナログ: これらの化合物は、補酵素Aの構造を模倣し、同様の研究用途に使用されています

PZ2891の独自性

PZ2891は、血液脳関門を通過する能力と、パントテン酸キナーゼの阻害剤と活性剤の両方としての二重の作用機序によってユニークです。 これは、研究と潜在的な治療用途の両方で貴重なツールとなります .

生化学分析

Biochemical Properties

PZ-2891 selectively inhibits PanK1β, PanK2, and PanK3, with IC50 values of 40.2 nM, 0.7 nM, and 1.3 nM respectively . It acts as an allosteric activator at lower sub-saturating concentrations and as a conformational inhibitor at higher concentrations .

Cellular Effects

This compound has been shown to increase intracellular CoA levels in wild-type PanK3-expressing HEK293T cells . This suggests that this compound can influence cell function by modulating CoA levels, which play a key role in various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to one protomer of the PanK enzyme, which locks the opposite protomer in a catalytically active conformation that is refractory to acetyl-CoA inhibition . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reverse acetyl-CoA-induced inhibition of PanK3 activity . This indicates that this compound can have long-term effects on cellular function, potentially influencing the stability and degradation of the product .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, it has been reported that this compound increases survival in a mouse model of neuronal CoA deficiency induced by brain knockout of Pank1 and Pank2 .

Metabolic Pathways

This compound is involved in the metabolic pathway of coenzyme A (CoA) biosynthesis . It interacts with the enzyme pantothenate kinase (PanK), which is the first and rate-controlling step in this pathway .

Transport and Distribution

It is known that this compound can cross the blood-brain barrier , suggesting it may interact with transporters or binding proteins.

Subcellular Localization

Given its role in modulating CoA levels, it is likely that this compound is localized to the cytoplasm where CoA biosynthesis occurs .

準備方法

合成経路と反応条件

PZ2891の合成は、中間体の調製から始まる複数のステップを伴います。重要なステップには、ピペラジン環の形成とピリダジン部分の付加が含まれます。 反応条件は、通常、ジメチルスルホキシドやエタノールなどの有機溶媒の使用を含み、反応温度を厳密に制御して高収率と純度を確保します .

工業生産方法

PZ2891の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、一貫性と効率を維持するために、自動反応器と連続フローシステムの使用が含まれます。 最終製品の純度を確保するために、高速液体クロマトグラフィーなどの品質管理対策が採用されています .

化学反応の分析

反応の種類

PZ2891は、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、過酸化水素などの酸化剤を使用して、酸素の添加または水素の除去を伴います。

還元: これは、水素の添加または酸素の除去を伴い、通常は水素化ホウ素ナトリウムなどの還元剤を使用します。

一般的な試薬と条件

酸化: 水性媒体中の過酸化水素。

還元: エタノール中の水素化ホウ素ナトリウム。

置換: 触媒の存在下でのハロゲン

生成される主な製品

これらの反応から生成される主な製品には、PZ2891のさまざまな誘導体が含まれ、それらは科学研究や産業応用でさらに利用できます .

科学研究の用途

PZ2891は、以下を含む幅広い科学研究の用途を持っています。

化学: 酵素動力学と代謝経路を研究するためのツールとして使用されます。

生物学: 細胞代謝と補酵素Aの生合成に関する研究に使用されます。

医学: パントテン酸キナーゼ関連神経変性症の治療における潜在的な治療効果について調査されています。これはまれな神経疾患です。

科学的研究の応用

PZ2891 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study enzyme kinetics and metabolic pathways.

Biology: Employed in research on cellular metabolism and coenzyme A biosynthesis.

Medicine: Investigated for its potential therapeutic effects in treating pantothenate kinase-associated neurodegeneration, a rare neurological disorder.

Industry: Utilized in the development of new pharmaceuticals and biochemical assays .

類似化合物との比較

Similar Compounds

Pantothenate kinase inhibitors: These compounds share a similar mechanism of action but may differ in their selectivity and potency.

Coenzyme A analogs: These compounds mimic the structure of coenzyme A and are used in similar research applications

Uniqueness of PZ2891

PZ2891 is unique due to its ability to cross the blood-brain barrier and its dual mechanism of action as both an inhibitor and activator of pantothenate kinase. This makes it a valuable tool in both research and potential therapeutic applications .

特性

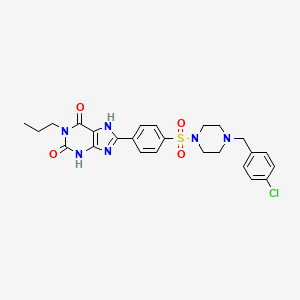

IUPAC Name |

6-[4-[2-(4-propan-2-ylphenyl)acetyl]piperazin-1-yl]pyridazine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-15(2)17-5-3-16(4-6-17)13-20(26)25-11-9-24(10-12-25)19-8-7-18(14-21)22-23-19/h3-8,15H,9-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWDVWIZDPGCFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does PZ-2891 interact with its target and what are the downstream effects?

A1: this compound is a small molecule that acts as an allosteric activator of pantothenate kinase 3 (PANK3). [] It binds to the pantothenate substrate site of the PANK3•ATP•Mg2+ complex and extends across the dimer interface. [] This binding induces a conformational change that locks PANK3 in its active form, thereby increasing the enzymatic activity. [] Since PANK3 catalyzes the first step in coenzyme A (CoA) biosynthesis, activating it leads to an increase in intracellular CoA levels. []

Q2: What is the impact of this compound on malaria parasite infection?

A2: Studies using the Anopheles stephensi mosquito model demonstrated that this compound can influence malaria parasite infection success. [] Oral administration of this compound increased midgut CoA levels in the mosquitoes, which was associated with a significant decrease in infection by both Plasmodium falciparum and Plasmodium yoelii yoelii 17XNL parasites. [] This suggests that increasing CoA biosynthesis in the mosquito, potentially through PANK activation, could be a strategy to limit parasite survival. []

Q3: Are there any structural insights into how this compound interacts with PANK3?

A3: Yes, X-ray crystallography studies have provided a detailed view of this compound bound to PANK3. [, ] These studies revealed that this compound interacts with the pantothenate binding site and spans the dimer interface, inducing a conformational change that stabilizes the active form of the enzyme. []

Q4: What is known about the pharmacokinetic properties of this compound?

A4: this compound has been shown to be orally bioavailable and capable of crossing the blood-brain barrier in animal models. [] Administration of this compound to animals resulted in increased CoA levels in both the liver and brain, demonstrating its ability to reach target tissues. []

Q5: Are there any known applications of this compound beyond malaria research?

A5: this compound is being explored as a potential therapeutic agent for neurodegenerative diseases associated with CoA deficiency, such as pantothenate kinase-associated neurodegeneration (PKAN). [, ] Increasing CoA levels through PANK3 activation is hypothesized to ameliorate the disease phenotype. []

Q6: What are the implications of this compound’s ability to modulate CoA levels in fungi?

A6: Research indicates that manipulating CoA biosynthesis in fungi, including through this compound, can impact their susceptibility to various drugs. [] By altering CoA levels, researchers observed changes in vacuolar integrity and drug detoxification mechanisms in fungi, ultimately affecting their response to antifungal treatments. [] This suggests a potential avenue for enhancing antifungal therapies by targeting the CoA pathway. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)

![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)

![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)